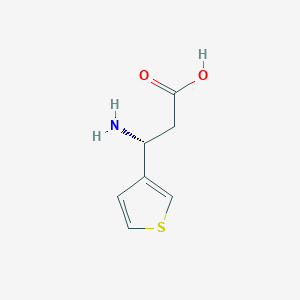

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(3R)-3-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVATYZQLTZOZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375918 | |

| Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760941-22-8 | |

| Record name | (3R)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-3-(thiophen-3-yl)propanoic Acid

Introduction: The Significance of (R)-3-Amino-3-(thiophen-3-yl)propanoic Acid in Drug Discovery

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif, featuring a thiophene ring, is a well-recognized pharmacophore present in numerous clinically successful drugs. The incorporation of this β-amino acid into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. Consequently, the development of efficient and stereoselective synthetic routes to access the enantiomerically pure (R)-enantiomer is of paramount importance for researchers and drug development professionals. This technical guide provides a comprehensive overview of the core synthetic pathways to (R)-3-Amino-3-(thiophen-3-yl)propanoic acid, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of enantiomerically pure β-amino acids, such as the target molecule, presents a significant challenge due to the need for precise control of the stereochemistry at the β-carbon. Several robust strategies have been developed to address this, each with its own set of advantages and considerations. This guide will delve into the following key pathways:

-

Asymmetric Synthesis:

-

Rhodium-Catalyzed Asymmetric Hydrogenation

-

Organocatalytic Asymmetric Mannich Reaction

-

-

Enzymatic Resolution of Racemates

-

β-Lactam Intermediate Pathway

-

Chiral Pool Synthesis

Asymmetric Synthesis: Direct Enantioselective Routes

Asymmetric synthesis aims to directly generate the desired enantiomer in excess over its mirror image, often through the use of chiral catalysts or auxiliaries.

Rhodium-Catalyzed Asymmetric Hydrogenation

Principle: This powerful technique involves the hydrogenation of a prochiral β-amino-α,β-unsaturated ester using a chiral rhodium catalyst. The catalyst, typically a complex of rhodium with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. This method is highly efficient and atom-economical, making it attractive for large-scale synthesis.[1][2]

Workflow Diagram:

Figure 1: General workflow for Rh-catalyzed asymmetric hydrogenation.

Representative Experimental Protocol (Adapted for Thiophene Derivative):

Step 1: Synthesis of (E)-Ethyl 3-Amino-3-(thiophen-3-yl)acrylate

-

To a solution of ethyl 3-(thiophen-3-yl)propiolate (1.0 eq) in anhydrous ethanol at 0 °C, add a solution of ammonia in ethanol (7 N, 5.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, a pressure reactor is charged with the chiral phosphine ligand (e.g., (R)-BINAP, 0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq).

-

Anhydrous and degassed solvent (e.g., methanol or THF) is added, and the mixture is stirred for 30 minutes to form the catalyst.

-

(E)-Ethyl 3-amino-3-(thiophen-3-yl)acrylate (1.0 eq) is added to the reactor.

-

The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 10 atm).

-

The reaction is stirred at room temperature for 24 hours.

-

After carefully releasing the pressure, the solvent is removed in vacuo. The residue is purified by flash chromatography to yield ethyl (R)-3-amino-3-(thiophen-3-yl)propanoate.

Step 3: Hydrolysis to the Final Product

-

To a solution of the chiral ester in a mixture of THF and water (2:1) is added lithium hydroxide monohydrate (2.0 eq).

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched with 1 M HCl, and the product is extracted with a suitable organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give (R)-3-Amino-3-(thiophen-3-yl)propanoic acid.

Expected Outcome: This method typically provides high yields (often >90%) and excellent enantioselectivities (ee >95%).[1]

Organocatalytic Asymmetric Mannich Reaction

Principle: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound with an enolizable proton. In the context of β-amino acid synthesis, an imine (pre-formed or generated in situ from an aldehyde and an amine) reacts with an enolate equivalent. The use of a chiral organocatalyst, such as a proline derivative, can induce high enantioselectivity in the C-C bond-forming step. A particularly effective modern variation is the catalytic asymmetric aminomethylation of bis-silyl ketene acetals.

Workflow Diagram:

Figure 2: General workflow for an organocatalytic asymmetric Mannich-type reaction.

Specific Experimental Protocol: Catalytic Asymmetric Aminomethylation of a Bis-silyl Ketene Acetal

This protocol is based on a reported synthesis of a thiophenyl-substituted β²-amino acid.

Step 1: Preparation of the Bis-silyl Ketene Acetal

-

To a solution of 3-(thiophen-3-yl)propanoic acid (1.0 eq) in anhydrous THF at -78 °C is added a solution of LDA (2.2 eq) in THF dropwise.

-

The mixture is stirred at -78 °C for 1 hour, then TMSCl (2.5 eq) is added.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is extracted with pentane. The pentane extracts are filtered and concentrated to give the crude bis-silyl ketene acetal, which is used without further purification.

Step 2: Asymmetric Aminomethylation

-

To a solution of the chiral imidodiphosphorimidate (IDPi) catalyst (e.g., 0.05 eq) in an anhydrous solvent (e.g., toluene) at -78 °C is added a solution of the bis-silyl ketene acetal (1.2 eq) in the same solvent.

-

A solution of the iminium precursor (e.g., a formaldehyde imine equivalent, 1.0 eq) is then added dropwise.

-

The reaction mixture is stirred at -78 °C for the specified time (e.g., 24 hours).

-

The reaction is quenched with saturated aqueous NH₄Cl.

Step 3: Work-up and Isolation

-

The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography to yield the silyl-protected amino acid.

-

Deprotection with a fluoride source (e.g., TBAF) or acidic workup yields the final product, (R)-3-Amino-3-(thiophen-3-yl)propanoic acid.

Quantitative Data for a Thiophenyl Derivative:

| Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

| Thiophenyl-substituted bis-silyl ketene acetal | IDPi | >90 | >97:3 |

Data adapted from a similar reported synthesis.

Enzymatic Resolution of Racemates

Principle: This method relies on the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. The enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. This is a powerful technique for obtaining high enantiomeric purity.[3]

Workflow Diagram:

Figure 3: General workflow for enzymatic kinetic resolution.

Representative Experimental Protocol (Adapted for Thiophene Derivative):

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(thiophen-3-yl)propanoate

-

A mixture of thiophene-3-carbaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled, and the solvent is evaporated. The residue is taken up in water and acidified with HCl.

-

The resulting precipitate of racemic 3-amino-3-(thiophen-3-yl)propanoic acid is collected by filtration.

-

The racemic acid is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid to yield the racemic ethyl ester.

Step 2: Lipase-Catalyzed Hydrolysis

-

The racemic ethyl ester is suspended in a phosphate buffer solution (pH 7.5).

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) is added to the suspension.

-

The mixture is shaken at a controlled temperature (e.g., 40 °C) and the reaction progress is monitored by HPLC until approximately 50% conversion is reached.

-

The enzyme is removed by filtration.

Step 3: Separation and Isolation

-

The filtrate is acidified to pH 2 with 1 M HCl.

-

The unreacted (R)-ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the protonated (S)-acid.

-

The organic layer containing the (R)-ester is washed, dried, and concentrated.

-

The (R)-ester is then hydrolyzed under basic conditions (as described in section 1.1, step 3) to afford the final product.

Expected Outcome: Enzymatic resolutions can achieve very high enantiomeric excess (often >99%) for the unreacted enantiomer at around 50% conversion. The maximum theoretical yield for the desired enantiomer is 50%.

β-Lactam Intermediate Pathway

Principle: Chiral β-lactams (azetidin-2-ones) are valuable synthetic intermediates that can be readily hydrolyzed to the corresponding β-amino acids. A common method for β-lactam synthesis is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine. By using a chiral auxiliary on either the ketene or the imine, the stereochemistry of the resulting β-lactam can be controlled. Subsequent hydrolysis of the four-membered ring yields the desired β-amino acid.

Workflow Diagram:

Figure 4: General workflow for β-lactam synthesis and hydrolysis.

Representative Experimental Protocol (Adapted for Thiophene Derivative):

Step 1: Synthesis of Chiral Imine

-

A solution of thiophene-3-carbaldehyde (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine, 1.0 eq) in toluene is refluxed with a Dean-Stark trap to remove water.

-

After completion of the reaction, the solvent is removed under reduced pressure to give the crude chiral imine, which is used in the next step without further purification.

Step 2: Staudinger [2+2] Cycloaddition

-

To a solution of the chiral imine in anhydrous dichloromethane at -78 °C is added triethylamine (1.5 eq).

-

A solution of acetoxyacetyl chloride (1.2 eq) in dichloromethane is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.

-

The crude product is purified by chromatography to yield the diastereomeric β-lactams. The desired diastereomer is isolated.

Step 3: Hydrolysis of the β-Lactam

-

The isolated chiral β-lactam is dissolved in a mixture of acetic acid and concentrated HCl.

-

The solution is heated to reflux for 6 hours.

-

The reaction mixture is cooled and concentrated in vacuo.

-

The residue is dissolved in water and the pH is adjusted to isoelectric point using a base (e.g., pyridine or NaOH) to precipitate the free amino acid.

-

The product is collected by filtration, washed with cold water, and dried.

Expected Outcome: Diastereoselectivities in Staudinger reactions can vary but are often good to excellent. Overall yields are typically moderate.

Chiral Pool Synthesis

Principle: This strategy utilizes readily available and inexpensive enantiomerically pure starting materials, known as the "chiral pool," such as amino acids or carbohydrates. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule. For the synthesis of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid, a suitable starting material could be (R)-aspartic acid or a derivative.

Workflow Diagram:

Figure 5: General workflow for a chiral pool synthesis approach.

Conceptual Protocol Outline (from (R)-Aspartic Acid):

-

Protection: The amino and α-carboxylic acid groups of (R)-aspartic acid are protected. For example, the amino group can be protected as a Boc or Cbz derivative, and the α-carboxylic acid can be esterified.

-

Side-Chain Homologation and Thiophene Introduction: The β-carboxylic acid side chain needs to be converted to the thiophen-3-yl group. This is a multi-step process that could involve:

-

Reduction of the β-carboxylic acid to an alcohol.

-

Conversion of the alcohol to a leaving group (e.g., tosylate or halide).

-

Displacement with a thiophene-3-yl nucleophile (e.g., from 3-lithiothiophene or a thiophene-3-yl Grignard reagent).

-

Alternatively, an Arndt-Eistert homologation of a protected aspartic acid derivative could be envisioned, followed by introduction of the thiophene ring.

-

-

Deprotection: The protecting groups are removed to yield the final product.

Expected Outcome: Chiral pool synthesis guarantees high enantiomeric purity if the stereocenter is not disturbed during the reaction sequence. However, these syntheses can be lengthy and may result in lower overall yields compared to catalytic asymmetric methods.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Advantages | Key Disadvantages | Typical Yield | Typical Enantioselectivity (ee) |

| Rh-Catalyzed Asymmetric Hydrogenation | High efficiency, high yields, excellent enantioselectivity, atom-economical. | High cost of rhodium and chiral ligands, requires specialized high-pressure equipment. | >90% | >95% |

| Organocatalytic Mannich Reaction | Metal-free, milder reaction conditions, readily available catalysts. | May require multi-step preparation of starting materials (e.g., silyl ketene acetals). | 70-95% | 90->99% |

| Enzymatic Resolution | Exceptional enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of enantiomers. | <50% | >99% |

| β-Lactam Intermediate Pathway | Well-established methodology, access to a wide range of derivatives. | Can involve multiple steps, diastereoselectivity may not always be perfect. | Moderate | Good to Excellent |

| Chiral Pool Synthesis | Guaranteed enantiopurity, readily available starting materials. | Often requires lengthy multi-step sequences, potentially low overall yields. | Variable (often lower) | >99% |

Conclusion and Future Perspectives

The synthesis of enantiomerically pure (R)-3-Amino-3-(thiophen-3-yl)propanoic acid can be achieved through several strategic pathways. For large-scale production where efficiency and yield are paramount, Rhodium-Catalyzed Asymmetric Hydrogenation stands out as a superior method. For laboratories where metal-free conditions are preferred and high enantioselectivity is crucial, the Organocatalytic Asymmetric Mannich Reaction , particularly with modern catalysts, offers an excellent alternative. Enzymatic Resolution remains a highly valuable tool, especially when absolute enantiopurity is the primary goal and the 50% theoretical yield is acceptable. The β-Lactam and Chiral Pool approaches provide synthetic versatility and are valuable for accessing specific analogues, although they may be less efficient for the direct synthesis of the target molecule.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and desired purity. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, further expanding the toolkit available to scientists in the pursuit of novel therapeutics.

References

-

Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. Retrieved from [Link]

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Retrieved from [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Retrieved from [Link]

-

Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins. PubMed. Retrieved from [Link]

-

Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC - PubMed Central. Retrieved from [Link]

-

SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV. Retrieved from [Link]

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH. Retrieved from [Link]

-

Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. University of Wisconsin–Madison. Retrieved from [Link]

-

Lipase-catalyzed production of structured triacylglycerols Causevic, Ariana. Lund University Research Portal. Retrieved from [Link]

-

Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. Retrieved from [Link]

-

Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. NIH. Retrieved from [Link]

-

Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides. ResearchGate. Retrieved from [Link]

-

Synthesis and hydrolysis of some fused-ring β-lactams. RSC Publishing. Retrieved from [Link]

-

NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Chemistry | Illinois. Retrieved from [Link]

-

Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. PubMed. Retrieved from [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology. Retrieved from [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

-

Enantioselective synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. Retrieved from [Link]

- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.Google Books.

-

RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. Retrieved from [Link]

-

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid. MySkinRecipes. Retrieved from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Retrieved from [Link]

- Method for resolving 3-amino-3-phenylpropanol.Google Patents.

-

Enantioselective synthesis of ?? 2 -amino acids using rhodium-catalyzed hydrogenation. ResearchGate. Retrieved from [Link]

-

Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. Retrieved from [Link]

Sources

Technical Guide: Chiral Synthesis of (R)-3-Amino-3-(thiophen-3-yl)propanoic Acid

[1]

Executive Summary

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid is a critical non-proteinogenic

This guide details three distinct, field-validated synthetic routes to access the (R)-enantiomer with high optical purity (

-

Diastereoselective Synthesis: Utilizing Ellman’s tert-butanesulfinamide auxiliary (Recommended for drug discovery/gram-scale).[1]

-

Biocatalytic Resolution: Enzymatic kinetic resolution of racemic esters (Recommended for cost-effective large-scale manufacturing).[1]

-

Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of

-amino acrylates (Recommended for industrial process intensification).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three primary precursors.[1] The choice of pathway depends on the available starting materials and scale requirements.[1]

Figure 1: Retrosynthetic disconnection showing the three primary synthetic pathways.[2]

Method A: Diastereoselective Synthesis (Ellman’s Auxiliary)

This method is the "Gold Standard" for medicinal chemistry due to its reliability, high enantiomeric excess, and the ease of separating diastereomers if necessary.[1] It relies on the condensation of 3-thiophenecarboxaldehyde with (R)-tert-butanesulfinamide.[1]

Mechanism & Logic

The reaction proceeds via the formation of a chiral N-sulfinyl imine.[1] The bulky tert-butyl group directs the subsequent Reformatsky-type addition or reduction, typically favoring the Re-face or Si-face depending on the conditions.[1] For

Detailed Protocol

Step 1: Formation of the (R)-N-Sulfinyl Imine [1]

-

Reagents: 3-Thiophenecarboxaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)

(2.0 equiv).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent: Dry THF (0.5 M).

-

Procedure:

-

Dissolve the aldehyde and sulfinamide in THF under N

. -

Add Ti(OEt)

dropwise (Lewis acid/dehydrating agent). -

Stir at reflux (60-70 °C) for 6-12 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

-

Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Checkpoint: Verify imine formation by

H NMR (diagnostic CH=N proton shift ~8.5 ppm).

-

Step 2: Reformatsky-Type Addition

-

Reagents: Ethyl bromoacetate (3.0 equiv), Zn dust (activated, 5.0 equiv), CuCl (0.1 equiv).

-

Solvent: THF.

-

Procedure:

-

Prepare the Reformatsky reagent (BrZnCH

COOEt) in situ by refluxing Zn and ethyl bromoacetate in THF. -

Cool to -78 °C to maximize diastereoselectivity.

-

Add the chiral imine solution slowly.[1]

-

Allow to warm to 0 °C over 4 hours.

-

Workup: Quench with sat. NH

Cl. Extract with EtOAc.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Note: The (R)-sulfinamide typically yields the (R)-

-amino ester diastereomer via a chair-like transition state (Zimmerman-Traxler model).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Step 3: Deprotection & Saponification [1]

-

Reagents: 4M HCl in Dioxane; then LiOH (aq).

-

Procedure:

-

Treat the sulfinamide intermediate with HCl/Dioxane for 1 hour at RT to cleave the N-S bond.

-

Concentrate to obtain the

-amino ester hydrochloride.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Saponify the ester using LiOH in THF/H

O (1:1) at 0 °C. -

Adjust pH to 6.0 (isoelectric point) to precipitate the zwitterionic amino acid.

-

Figure 2: Step-wise transformation using Ellman's auxiliary.

Method B: Biocatalytic Kinetic Resolution[1]

For scales >100g, enzymatic resolution is often more cost-effective.[1] This method uses a lipase to selectively hydrolyze the (S)-enantiomer of a racemic ester, leaving the desired (R)-ester (or vice versa, depending on the enzyme).[1]

Enzyme Selection[1]

-

Lipase PS (Amano) from Burkholderia cepacia: Highly selective for

-amino esters.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

CAL-B (Candida antarctica Lipase B): Robust alternative, often immobilized (Novozym 435).[1]

Protocol

-

Substrate Preparation: Synthesize racemic ethyl 3-amino-3-(thiophen-3-yl)propanoate via a standard Rodionov reaction (3-thiophenecarboxaldehyde + malonic acid + NH

OAc).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

N-Protection (Optional but Recommended): Acylate the amine (e.g., N-acetyl or N-phenylacetyl) to improve enzyme recognition.[1]

-

Hydrolysis:

-

Suspend the racemic ester in Phosphate Buffer (pH 7.0) / Diisopropyl ether (10:1 biphasic system).

-

Add Lipase PS (20% w/w relative to substrate).

-

Stir at 30 °C. Monitor enantiomeric excess (ee) of the remaining ester by chiral HPLC.

-

Stop Point: When conversion reaches ~50% and ester ee > 99%.

-

-

Separation:

-

Extract the unreacted (R)-ester (organic layer) from the hydrolyzed (S)-acid (aqueous layer).

-

Hydrolyze the recovered (R)-ester chemically (LiOH) to get the target acid.[1]

-

Method C: Asymmetric Hydrogenation[1][3][4]

The most atom-economical route, ideal for industrial production.[1]

Catalyst System[1][3][4][5][6][7]

-

Substrate: (Z)-3-Amino-3-(thiophen-3-yl)acrylate (often protected as the N-acetyl derivative).[1]

-

Catalyst: [Rh(COD)

]BF -

Ligand Choice: Josiphos or TangPhos .[1] These ligands are crucial because the thiophene sulfur can poison the catalyst; bulky electron-rich ligands prevent this coordination.[1]

Protocol

-

Hydrogenation:

-

Workup: Filter catalyst (recycle possible) and concentrate.

-

Deprotection: Acidic hydrolysis of the N-acetyl group (6M HCl, reflux).[1]

Analytical & Quality Control

Trustworthiness in synthesis requires rigorous validation.[1]

Chiral HPLC Method[1]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 254 nm (Thiophene absorption).[1]

-

Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).[1]

Absolute Configuration Assignment[1]

-

Optical Rotation: Compare

with literature values for the 2-thienyl analog (typically negative for the free amino acid in water). -

NMR:

H NMR (400 MHz, D

Comparative Summary

| Feature | Method A: Ellman | Method B: Enzymatic | Method C: Hydrogenation |

| Scale Suitability | mg to 100 g | 100 g to kg | kg to Ton |

| Enantiomeric Excess | > 98% (predictable) | > 99% (after optimization) | 95-99% (ligand dependent) |

| Cost Driver | Sulfinamide auxiliary | Yield (max 50% for resolution) | Rhodium catalyst & Ligand |

| Thiophene Risk | Low | Low | Moderate (Catalyst poisoning) |

| Recommendation | Best for R&D | Best for Generic Mfg | Best for Novel Drug Mfg |

References

-

Ellman's Auxiliary Overview: Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[1][4] Accounts of Chemical Research, 2002, 35(11), 984–995.[1] Link

-

Beta-Amino Acid Synthesis: Juaristi, E., & Soloshonok, V. "Enantioselective Synthesis of beta-Amino Acids."[1] Wiley-VCH, 2005.[1]

-

Enzymatic Resolution (Thiophene analogs): Kamal, A., et al. "Chemoenzymatic synthesis of enantiomerically pure beta-amino acids."[1] Tetrahedron: Asymmetry, 2003, 14(17), 2587-2594.[1]

-

Asymmetric Hydrogenation: Hsiao, Y., et al. "Highly Efficient Synthesis of Beta-Amino Acid Derivatives via Asymmetric Hydrogenation."[1][5] Journal of the American Chemical Society, 2004, 126(32), 9918-9919.[1][5] Link

-

Thiophene 3-position reactivity: Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[1] Wiley, 5th Ed.[1] (Referencing reactivity differences between 2- and 3-thienyl positions).

Sources

- 1. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID | 94333-62-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-3-(thiophen-3-yl)propanoic Acid

Introduction: The Significance of Chiral β-Amino Acids

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid is a chiral non-proteinogenic β-amino acid that holds significant interest for researchers in medicinal chemistry and drug development. The incorporation of β-amino acids into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation. The thiophene moiety, a bioisostere of the phenyl group, is a common scaffold in pharmaceuticals, often imparting favorable pharmacokinetic properties. The specific (R)-enantiomer is crucial, as biological systems are highly stereoselective, and often only one enantiomer of a chiral molecule elicits the desired pharmacological effect.[1] This guide provides a comprehensive overview of the viable synthetic strategies for obtaining (R)-3-Amino-3-(thiophen-3-yl)propanoic acid, with a focus on practical starting materials and methodologies suitable for a research and development setting.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a specific enantiomer of a chiral molecule can be approached in two primary ways: by synthesizing a racemic mixture followed by separation of the enantiomers (chiral resolution), or by directly synthesizing the desired enantiomer using a stereoselective method (asymmetric synthesis). This guide will detail a robust method for the former and discuss potential avenues for the latter.

The most direct and well-documented pathway to (R)-3-Amino-3-(thiophen-3-yl)propanoic acid involves a two-stage process:

-

Racemic Synthesis: Preparation of (±)-3-Amino-3-(thiophen-3-yl)propanoic acid via a modified Rodionov reaction.

-

Enzymatic Kinetic Resolution: Separation of the (R)- and (S)-enantiomers using a highly selective lipase.

This bifurcated approach offers a reliable and scalable route to the target molecule, leveraging a classic named reaction for the initial construction of the molecular framework and the precision of biocatalysis for achieving high enantiopurity.

Part 1: Racemic Synthesis via the Rodionov Reaction

The Rodionov reaction is a one-pot condensation of an aldehyde, malonic acid, and ammonia (or an amine) to produce a β-amino acid. This method is particularly well-suited for the synthesis of 3-aryl-β-amino acids.

Core Starting Materials

The primary starting materials for the racemic synthesis are readily available and commercially sourced:

-

Thiophene-3-carboxaldehyde: The aldehyde component that introduces the thiophene-3-yl group.

-

Malonic Acid: Provides the two-carbon backbone of the propanoic acid.

-

Ammonium Acetate: Serves as the ammonia source for the amino group.

Synthesis of Thiophene-3-carboxaldehyde

While commercially available, thiophene-3-carboxaldehyde can also be synthesized in the laboratory. A common method involves the Vilsmeier-Haack reaction on thiophene, though this often yields a mixture of 2- and 3-isomers. A more selective synthesis of the 3-isomer can be achieved through metal-halogen exchange of 3-bromothiophene followed by formylation.

Diagram: Synthetic Workflow for Racemic (±)-3-Amino-3-(thiophen-3-yl)propanoic acid

Caption: Workflow for the Rodionov synthesis of the racemic target molecule.

Experimental Protocol: Synthesis of (±)-3-Amino-3-(thiophen-3-yl)propanoic acid

This protocol is adapted from established procedures for the Rodionov reaction with heterocyclic aldehydes.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-3-carboxaldehyde (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add anhydrous ammonium acetate (4 equivalents) and a catalytic amount of water (e.g., one drop). Stir the mixture at 40°C for approximately 10 minutes to ensure dissolution.

-

Addition of Malonic Acid: Add malonic acid (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 85°C and maintain this temperature with vigorous stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. A precipitate may form, which should be filtered.

-

Isolation: Concentrate the filtrate under reduced pressure. Neutralize the resulting solution with a 30% sodium hydroxide solution to precipitate the crude β-amino acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

| Parameter | Value |

| Solvent | Glacial Acetic Acid |

| Ammonia Source | Anhydrous Ammonium Acetate |

| Reaction Temperature | 85°C |

| Typical Reaction Time | 3-4 hours |

| Purity (post-recrystallization) | >95% |

Part 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In this case, we will utilize the high enantioselectivity of a lipase to resolve the racemic mixture of the corresponding amino ester.

Rationale for Enzymatic Resolution

Lipases, particularly Candida antarctica Lipase B (CALB), are widely used in organic synthesis due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents. The resolution will be performed on the ethyl ester of the racemic amino acid, as esters are excellent substrates for lipase-catalyzed acylation.

Diagram: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for the enzymatic resolution of the racemic amino ester.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is a generalized procedure based on established methods for lipase-catalyzed resolution of amino esters. Optimization of reaction time and enzyme loading may be necessary.

Step 1: Esterification of the Racemic Amino Acid

-

Reaction Setup: Suspend (±)-3-Amino-3-(thiophen-3-yl)propanoic acid in anhydrous ethanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Work-up: Remove the solvent under reduced pressure to obtain the crude racemic ethyl ester hydrochloride. Neutralize with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the racemic ethyl ester.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Dissolve the racemic ethyl 3-amino-3-(thiophen-3-yl)propanoate in a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Enzyme and Acyl Donor Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435) and an acyl donor (e.g., ethyl acetate).

-

Reaction: Shake the mixture at a controlled temperature (e.g., 40°C). Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is critical as allowing the reaction to proceed beyond this point will decrease the enantiomeric excess of the unreacted ester.

-

Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: The reaction mixture now contains the unreacted (R)-ester and the N-acylated (S)-ester. These can be separated by column chromatography.

Step 3: Hydrolysis of the (R)-Ester

-

Reaction: Treat the purified (R)-ethyl 3-amino-3-(thiophen-3-yl)propanoate with an aqueous acid (e.g., 6M HCl) and heat to reflux until the ester is fully hydrolyzed.

-

Isolation: Cool the reaction mixture and neutralize with a base to precipitate the (R)-3-Amino-3-(thiophen-3-yl)propanoic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry to obtain the final product with high enantiomeric purity.

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) |

| Acyl Donor | Ethyl Acetate |

| Solvent | tert-Butyl Methyl Ether (TBME) |

| Optimal Conversion | ~50% |

| Expected Enantiomeric Excess (e.e.) | >98% |

Part 3: Alternative Asymmetric Synthetic Routes

While the resolution of a racemic mixture is a robust approach, direct asymmetric synthesis offers a more elegant and potentially more efficient route. Below are two promising strategies that could be adapted for the synthesis of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid.

Asymmetric Hydrogenation of Enamines

This method involves the synthesis of a β-enamino ester, followed by asymmetric hydrogenation using a chiral catalyst.[1][3]

-

Starting Materials: Thiophene-3-carboxaldehyde can be condensed with a malonic acid half-ester and ammonia to form the corresponding β-enamino ester.

-

Catalyst: Chiral rhodium complexes with ligands such as Josiphos-type ligands have shown high efficiency and enantioselectivity in the hydrogenation of unprotected enamines.[3]

-

Advantages: This approach can be highly efficient, avoiding the need for resolution and protection/deprotection steps.

-

Challenges: The synthesis of the enamine precursor and the optimization of the hydrogenation conditions for this specific substrate would be required.

Asymmetric Addition to N-Sulfinyl Imines

The use of chiral N-tert-butanesulfinyl imines as electrophiles for the asymmetric addition of nucleophiles is a well-established method for the synthesis of chiral amines.

-

Starting Materials: Thiophene-3-carboxaldehyde can be condensed with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinyl imine.

-

Nucleophilic Addition: A suitable nucleophile, such as a silyl ketene acetal, can be added to the imine. The stereochemical outcome is directed by the chiral sulfinyl group.

-

Advantages: This method offers high diastereoselectivity and the sulfinyl group can be easily removed under acidic conditions.

-

Challenges: The synthesis of the N-sulfinyl imine and the optimization of the nucleophilic addition step would need to be developed for this specific system.

Conclusion

The synthesis of enantiomerically pure (R)-3-Amino-3-(thiophen-3-yl)propanoic acid is readily achievable through a well-defined pathway involving a Rodionov reaction to produce the racemic amino acid, followed by enzymatic kinetic resolution of the corresponding ethyl ester. This approach utilizes readily available starting materials and established, reliable chemical and biocatalytic transformations. For research and development purposes, this method offers a balance of practicality and efficiency. Alternative asymmetric strategies, such as the hydrogenation of enamines or the use of chiral sulfinyl imines, present exciting opportunities for the development of more direct and potentially more atom-economical routes to this valuable chiral building block. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, and available expertise.

References

-

Highly Efficient Synthesis of Beta-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

- Resolution of racemic amino acids.

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

-

Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. [Link]

Sources

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid literature review

An In-depth Technical Guide to (R)-3-Amino-3-(thiophen-3-yl)propanoic acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid, a chiral β-amino acid of significant interest to the pharmaceutical and life sciences research communities. We will delve into its synthesis, physicochemical characteristics, and explore its potential applications in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly minor structural alteration imparts unique conformational properties, making them valuable building blocks for peptidomimetics, synthetic polymers, and small molecule therapeutics. Their integration into peptide chains can induce stable secondary structures like helices and turns, and critically, they often exhibit enhanced resistance to enzymatic degradation compared to their α-amino acid counterparts.

The incorporation of a thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established strategy in medicinal chemistry to enhance biological activity. The thiophene moiety can act as a bioisostere for a phenyl ring, modulating physicochemical properties such as lipophilicity and metabolic stability. (R)-3-Amino-3-(thiophen-3-yl)propanoic acid combines the advantageous features of a chiral β-amino acid with the pharmacologically relevant thiophene scaffold, making it a compelling building block for novel therapeutic agents. This guide will explore the methodologies for its stereoselective synthesis, its key properties, and its emerging role in medicinal chemistry.

Physicochemical Properties and Structural Characterization

The precise physicochemical properties of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid are crucial for its application in synthesis and drug design. While experimental data for this specific enantiomer is not extensively published, properties can be predicted and are comparable to closely related analogs.

| Property | Value (Predicted/Reported for related compounds) | Source |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Melting Point | 208-210 °C (for the racemate) | [2] |

| pKa | 3.48 ± 0.12 (Predicted for the racemate) | [2] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | 2-8°C, protect from light | [2] |

Structural Characterization: Unambiguous characterization of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid requires a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the connectivity of the thiophene ring, the propanoic acid backbone, and the positions of the amino and carboxyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. A suitable chiral stationary phase is required to resolve the (R) and (S) enantiomers.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify key functional groups, such as the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the thiophene ring vibrations.

Asymmetric Synthesis Strategies

The stereocontrolled synthesis of optically pure β-amino acids is a significant challenge in organic chemistry.[3] Several robust strategies have been developed to produce enantiomerically pure compounds like (R)-3-Amino-3-(thiophen-3-yl)propanoic acid.

Core Methodologies:

-

Kinetic Resolution of Racemates: This approach involves the selective reaction of one enantiomer from a racemic mixture, often catalyzed by an enzyme. For instance, ω-transaminases can selectively deaminate the (S)-enantiomer, allowing for the isolation of the desired (R)-β-amino acid with high enantiomeric excess.[3]

-

Chiral Auxiliary-Mediated Synthesis: This classic method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective reaction. The use of tert-butanesulfinamide (tBS) is a prominent example, where condensation with a ketone or aldehyde, followed by nucleophilic addition and subsequent cleavage of the auxiliary, yields a chiral amine.[4]

-

Asymmetric Catalysis: This is the most efficient and modern approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric hydrogenation of β-amino acrylic acid derivatives using chiral rhodium or palladium catalysts is a powerful method for producing chiral β-amino acids.[5][6]

The following diagram illustrates a generalized workflow for the asymmetric synthesis of the target molecule.

Caption: Generalized workflow for asymmetric synthesis.

Exemplary Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol is based on the well-established use of tert-butanesulfinamide for the asymmetric synthesis of amines.[4]

Step 1: Formation of N-tert-Butanesulfinyl Imine

-

To a solution of thiophene-3-carboxaldehyde (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent, such as anhydrous CuSO₄ or Ti(OEt)₄ (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours until imine formation is complete, as monitored by TLC or LC-MS.

-

Filter the reaction mixture to remove the solid and concentrate the filtrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine.

Step 2: Stereoselective Nucleophilic Addition

-

Prepare a solution of the reformatsky reagent (e.g., from ethyl bromoacetate and zinc dust) or a silyl ketene acetal in an anhydrous solvent like THF.

-

Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add the crude N-tert-butanesulfinyl imine from Step 1 dissolved in anhydrous THF to the cooled solution of the nucleophile.

-

Stir the reaction at -78 °C for 4-6 hours. The chiral auxiliary directs the nucleophile to attack one face of the C=N double bond, establishing the desired stereocenter.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to yield the crude product.

Step 3: Auxiliary Cleavage and Hydrolysis

-

Dissolve the crude product from Step 2 in a suitable solvent such as methanol.

-

Add an acidic solution (e.g., 4M HCl in dioxane) and stir at room temperature for 1-2 hours to cleave the tert-butanesulfinyl group.

-

Following cleavage, add an aqueous base (e.g., 2M NaOH) and heat the mixture to reflux to hydrolyze the ester to the carboxylic acid.

-

Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water and ether, and dry under vacuum to obtain (R)-3-Amino-3-(thiophen-3-yl)propanoic acid.

Pharmacological Significance and Potential Applications

Aryl propionic acid derivatives are a well-known class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[7] The unique structure of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid positions it as a promising candidate for several therapeutic areas.

Modulation of the GABAergic System

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[8] β-Amino acids can act as GABA analogues or mimetics, potentially modulating the activity of GABA receptors or influencing GABA metabolism. For instance, propionic acid itself has been shown to increase GABA levels in the brain by inhibiting the enzyme GABA transaminase.[9] Molecules like (R)-3-Amino-3-(thiophen-3-yl)propanoic acid could be explored for their potential to interact with the GABAergic system, which is a key target for drugs treating anxiety, epilepsy, and other neurological disorders.

Building Block for Bioactive Molecules

The primary utility of this compound is as a chiral building block. Its incorporation into larger molecules can confer desirable properties:

-

Peptidomimetics: Replacing α-amino acids with this β-amino acid can create peptides with enforced secondary structures and improved stability against proteolysis.

-

Enzyme Inhibitors: The structure can mimic transition states in enzymatic reactions, making it a candidate for designing specific enzyme inhibitors.[10]

-

Neurological and Cardiovascular Drug Candidates: Thiophene-containing β-amino acid derivatives are explored for compounds targeting neurological and cardiovascular conditions.[10]

-

Anticancer Agents: Other thiophene amino acid derivatives have demonstrated cytostatic potential against various cancer cell lines, suggesting a possible avenue of investigation.[11][12]

Caption: Relationship between structure and potential applications.

Conclusion and Future Outlook

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid is a chiral building block with considerable potential in medicinal chemistry and drug development. Its synthesis, while requiring stereocontrolled methods, is achievable through established asymmetric strategies. The combination of a β-amino acid framework and a thiophene moiety makes it an attractive starting point for the design of novel therapeutics, particularly those targeting the central nervous system.

Future research should focus on the scale-up of its enantioselective synthesis and the exploration of its biological activity profile. Incorporating this molecule into diverse chemical libraries and screening them against a range of biological targets, including GABA receptors, various enzymes, and cancer cell lines, will be crucial in unlocking its full therapeutic potential. The development of derivatives could further refine its pharmacological properties, leading to the discovery of next-generation drug candidates.

References

-

National Center for Biotechnology Information. (n.d.). 3-(Thiophen-3-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Paollilo, M., et al. (2021). Therapeutic Potential of GABAergic Signaling in Myelin Plasticity and Repair. Frontiers in Molecular Neuroscience. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-3-Amino-3-(thiophen-2-yl)propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs. Retrieved from [Link]

-

Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In ACS Symposium Series. Retrieved from [Link]

-

Emoto, E., et al. (2013). Microperfusion of 3-MPA into the brain augments GABA. Journal of Neurochemistry. Retrieved from [Link]

-

Liu, G., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

Hassel, B., et al. (2018). Propionate Enters GABAergic Neurons, Inhibits GABA Transaminase, Causes GABA Accumulation and Lethargy in a Model of Propionic Acidemia. Biochemical Journal. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Retrieved from [Link]

-

Sparrow, E. L., et al. (2021). Activation of GABA(A) receptors inhibits T cell proliferation. PLOS ONE. Retrieved from [Link]

-

Al-Salahi, R., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved from [Link]

-

Abraham, J., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Bioscience and Bioengineering. Retrieved from [Link]

-

Wang, D. S., et al. (1999). Neurotrophin-3 potentiates excitatory GABAergic synaptic transmission in cultured developing hypothalamic neurones of the rat. The Journal of Physiology. Retrieved from [Link]

-

Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). ProQuest. Retrieved from [Link]

-

Xu, H. C., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. Retrieved from [Link]

-

Zhao, D., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. Retrieved from [Link]

-

Wang, Y., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society. Retrieved from [Link]

-

The Ghosh Laboratory. (n.d.). New Asymmetric Synthesis Research. Purdue University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID | 94333-62-7 [chemicalbook.com]

- 3. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. renyi.hu [renyi.hu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Potential of GABAergic Signaling in Myelin Plasticity and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propionate enters GABAergic neurons, inhibits GABA transaminase, causes GABA accumulation and lethargy in a model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (R)-3-Amino-3-(thiophen-2-yl)propanoic acid [myskinrecipes.com]

- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Biological Significance of Thiophene-Containing Amino Acids: A Technical Guide for Drug Design

Topic: Biological Significance of Thiophene-Containing Amino Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Thiophene-containing amino acids, particularly

Chemical & Structural Fundamentals

Bioisosterism: Thiophene vs. Benzene

The utility of thienylalanine stems from the bioisosteric relationship between the thiophene and benzene rings. While similar in size, their electronic properties diverge significantly, offering a "tunable" knob for receptor interaction.

| Feature | Phenylalanine (Phe) | Thienylalanine (Thi) | Impact on Drug Design |

| Ring Structure | 6-membered carbocycle | 5-membered heterocycle (S) | Thiophene is slightly smaller but sterically compatible. |

| Electronic Nature | Aromatic, neutral | Electron-rich (S lone pairs) | Thi forms stronger |

| Lipophilicity | High | Moderate to High | Thi maintains membrane permeability but alters |

| Metabolic Liability | Para-hydroxylation (CYP450) | S-oxidation; C2/C5 electrophilic attack | Thi blocks standard aromatic hydroxylation pathways. |

Visualization of Bioisosteric Logic

The following diagram illustrates the decision matrix for substituting Phenylalanine with Thienylalanine during Lead Optimization.

Figure 1: Strategic rationale for Phe

Biological Significance & Pharmacology[1][2][3]

Metabolic Stability and Protease Resistance

Native peptides containing Phenylalanine are susceptible to rapid degradation by chymotrypsin-like proteases and metalloproteases (e.g., ACE, NEP).

-

Mechanism: Proteases often rely on the specific electronic signature and geometry of the benzyl side chain for recognition. Substituting the 6-membered ring with the 5-membered thiophene ring disrupts this recognition without abolishing binding to the target receptor.

-

Outcome: This substitution extends the plasma half-life (

) of peptide drugs.

Case Study: Icatibant (Firazyr®)

Icatibant is the gold-standard example of thiophene utility in FDA-approved therapeutics. It is a decapeptide antagonist of the Bradykinin B2 receptor, used to treat Hereditary Angioedema (HAE).[1]

-

Native Bradykinin Sequence: Arg-Pro-Pro-Gly-Phe -Ser-Pro-Phe-Arg

-

Icatibant Sequence: D-Arg-Arg-Pro-Hyp-Gly-Thi -Ser-D-Tic-Oic-Arg[1]

-

The Critical Substitution: The replacement of Phe at position 5 with Thi (2-thienylalanine) is pivotal.

-

Pharmacology: This substitution, combined with D-amino acids and unnatural residues (Tic, Oic), converts the peptide from an agonist to a potent antagonist.

-

Stability: The Thi residue renders the peptide resistant to Bradykinin-cleaving enzymes (kininase II/ACE), allowing it to persist in circulation and effectively block the B2 receptor during angioedema attacks.

-

Emerging Applications: Fluorescent Probes (Proteophenes)

Beyond steric replacement, thiophene-based amino acids are being developed as "Proteophenes"—fluorescent probes for detecting amyloid fibrils (Alzheimer’s/Parkinson’s).

-

Principle: Oligothiophene backbones are flexible but planarize upon binding to amyloid

-sheets. This conformational restriction turns on fluorescence. -

Advantage: Unlike bulky dye conjugates (e.g., FITC), thiophene amino acids can be directly incorporated into the peptide backbone, minimizing interference with the peptide's biological activity.

Experimental Protocols: Synthesis & Incorporation

Synthesis of Enantiopure Fmoc-L-2-Thienylalanine

While commercially available, large-scale preparation often requires enzymatic resolution to ensure enantiopurity (>99% ee).

Protocol Overview:

-

Condensation: Thiophene-2-carboxaldehyde + N-acetylglycine

Azlactone. -

Hydrolysis: Azlactone

2-acetamido-3-(2-thienyl)acrylic acid. -

Asymmetric Hydrogenation: Use Rh(I)-DuPhos catalyst to reduce the alkene to the L-amino acid derivative.

-

Protection: Standard Fmoc-OSu protection for SPPS utility.

Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating Fmoc-Thi-OH requires specific precautions due to the sulfur atom's susceptibility to oxidation.

Reagents Required:

-

Resin: Wang or Rink Amide (depending on C-terminus).[2]

-

Coupling Agents: DIC/Oxyma Pure (preferred) or HBTU/DIPEA.

-

Cleavage Cocktail (Crucial): TFA/TIS/H2O/EDT (94:1:2.5:2.5). EDT (Ethanedithiol) is mandatory to scavenge reactive species and prevent S-oxidation of the thiophene ring.

Step-by-Step Workflow:

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling:

-

Dissolve Fmoc-Thi-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.

-

Add to resin and shake for 60–90 minutes at room temperature.

-

Note: Thienylalanine couples with kinetics similar to Phenylalanine; double coupling is rarely needed unless steric hindrance is high.

-

-

Monitoring: Verify coupling via Kaiser Test (ninhydrin).

-

Cleavage & Isolation:

-

Incubate resin in TFA/TIS/H2O/EDT cocktail for 2–3 hours.

-

Precipitate in cold diethyl ether.

-

Centrifuge and lyophilize.

-

SPPS Logic Diagram

The following Graphviz diagram outlines the critical decision points in the synthesis of a Thi-containing peptide like Icatibant.

Figure 2: SPPS Workflow emphasizing the critical scavenger step for Thienylalanine.

Quantitative Data Summary

| Property | Phenylalanine (Phe) | 2-Thienylalanine (2-Thi) | 3-Thienylalanine (3-Thi) |

| Molecular Weight | 165.19 g/mol | 171.22 g/mol | 171.22 g/mol |

| Van der Waals Vol. | ~115 ų | ~110 ų | ~110 ų |

| Aromatic Character | High (Benzene) | High (Thiophene) | High (Thiophene) |

| Electrophilic Subst. | Moderate | High (C2/C5 active) | High |

| Primary Utility | Native Protein Structure | Antagonist Design / Stability | Bioisostere / Fluorescence |

| Key Drug Example | Ubiquitous | Icatibant (HAE) | Research Probes |

References

-

FDA Access Data. (2011). Icatibant Acetate (Firazyr) Clinical Pharmacology Review. Retrieved from [Link]

-

PubChem. (n.d.). Icatibant Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

-

Dunn, F. W. (1958).[4] Inhibition Studies with Beta-2-Thienylalanine and Their Peptides. Journal of Biological Chemistry. Retrieved from [Link]

- Åslund, A., et al. (2009). Novel Pentameric Thiophene Derivatives for In Vitro and In Vivo Optical Imaging of Aβ Aggregates. ACS Chemical Biology. (Contextual reference for fluorescence properties).

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

(R)-3-Amino-3-(thiophen-3-yl)propanoic Acid: A Strategic Chiral Building Block for Advanced Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the rational design of drug candidates with enhanced potency, selectivity, and metabolic stability is paramount. Non-proteinogenic amino acids, particularly chiral β-amino acids, have emerged as indispensable tools in achieving these goals.[1][2] This guide provides a comprehensive technical overview of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid, a unique chiral building block. We will explore its synthesis and resolution, delve into its critical applications in constructing sophisticated peptidomimetics and small molecule scaffolds, and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of β-Amino Acids in Drug Design

While α-amino acids form the fundamental basis of proteins, their structural isomers, β-amino acids, offer compelling advantages for therapeutic development.[3] The additional carbon in the backbone of β-amino acids imparts unique conformational properties and, critically, confers resistance to enzymatic degradation by proteases.[1][4] This increased metabolic stability is a highly desirable trait for drug candidates.[1][4]

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid is a prime example of a non-proteinogenic β-amino acid that serves as a high-value chiral building block.[5][6] Its structure is distinguished by two key features:

-

A Stereocenter at the β-Position: The (R)-configuration provides a specific three-dimensional arrangement, essential for enantioselective interactions with biological targets.

-

A Thiophen-3-yl Moiety: The sulfur-containing thiophene ring is not merely a steric component; it is a bioisostere for phenyl rings and can engage in crucial drug-target interactions, including hydrogen bonding and π-stacking, while potentially improving physicochemical properties.[5]

These characteristics make (R)-3-Amino-3-(thiophen-3-yl)propanoic acid a versatile starting material for developing novel peptides and complex small molecules in therapeutic areas ranging from neurological disorders to oncology.[7][8]

Physicochemical and Spectroscopic Profile

A thorough understanding of the molecule's fundamental properties is the starting point for its application.

| Property | Value | Source(s) |

| Chemical Name | (R)-3-Amino-3-(thiophen-3-yl)propanoic acid | N/A |

| Synonyms | (R)-β-(3-Thienyl)-β-alanine | [9] |

| CAS Number | Not explicitly available for (R)-enantiomer. Racemate: 94333-62-7 | [9][10] |

| Molecular Formula | C₇H₉NO₂S | [11][12] |

| Molecular Weight | 171.22 g/mol | [11][12] |

| Melting Point | 203 °C (decomposes) (for racemate) | [9] |

| Appearance | White to off-white solid | N/A |

| Topological Polar Surface Area | 91.6 Ų | [12] |

Spectroscopic Insights: Based on its structure and analogous compounds, the 1H-NMR spectrum is expected to show characteristic signals for the thiophene ring protons, a multiplet for the chiral methine proton (CH-NH₂), and signals for the adjacent methylene (CH₂) and acidic protons.[13]

Synthesis and Enantioselective Resolution

The generation of enantiomerically pure (R)-3-Amino-3-(thiophen-3-yl)propanoic acid is a critical process, as stereochemistry dictates biological activity. The overall strategy involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-Amino-3-(thiophen-3-yl)propanoic Acid

A common and effective method for synthesizing β-aryl-β-amino acids is a modified Rodionov reaction.[14] This involves the condensation of an aldehyde (3-thiophenecarboxaldehyde) with malonic acid and ammonia.

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide) to which the first amino acid is already attached. Ensure the N-terminal Fmoc group of the resin-bound peptide is removed.

-

Activation: In a separate vessel, pre-activate the Fmoc-(R)-3-amino-3-(thiophen-3-yl)propanoic acid (3 eq.) with a coupling agent like HBTU (3 eq.) and a non-nucleophilic base such as DIEA (6 eq.) in DMF for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: After the coupling reaction, filter the resin and wash it thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents and byproducts. [15]5. Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is absent).

-

Next Cycle: Proceed to the deprotection step to remove the Fmoc group from the newly added β-amino acid, preparing the peptide for the next coupling cycle.

A Versatile Scaffold for Small Molecule Synthesis

Beyond peptides, the bifunctional nature of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid makes it an excellent starting point for creating libraries of complex small molecules. [6]The carboxylic acid and the amino group serve as synthetic handles for a wide range of chemical transformations, allowing for the systematic exploration of chemical space around a defined chiral core. This is a powerful strategy in hit-to-lead optimization campaigns.

Conclusion and Future Perspectives

(R)-3-Amino-3-(thiophen-3-yl)propanoic acid is more than just a chemical reagent; it is a strategic tool for overcoming long-standing challenges in drug development, particularly those related to metabolic stability and target selectivity. Its unique combination of a β-amino acid backbone, a defined stereocenter, and a versatile thiophene heterocycle provides a robust platform for innovation.

Future research will likely focus on its application in novel therapeutic modalities, such as constrained peptides and macrocycles, where its unique conformational influence can be fully exploited. Furthermore, its potential use in materials science, for example in the development of functionalized polymers, remains an exciting and largely unexplored frontier. [6]The continued availability of such sophisticated chiral building blocks will undoubtedly fuel the discovery of the next generation of advanced therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Unlocking Novel Therapeutics: The Role of S-3-Amino-3-(3-thienyl)propionic Acid. [Link]

-

MySkinRecipes. (R)-3-Amino-3-(thiophen-2-yl)propanoic acid. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

MDPI. Convergent Synthesis of Thioether Containing Peptides. [Link]

-

Serafimov, I. et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharmaceuticals (Basel), 11(4), 115. [Link]

-

Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

ResearchGate. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. [Link]

-

National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]

-

MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

-

Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]

-

PubMed. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

ACS Publications. Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. [Link]

-

GlobalChemMall. (3S)-3-amino-3-thiophen-2-ylpropanoic acid. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mmsl.cz [mmsl.cz]

- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-3-Amino-3-(thiophen-2-yl)propanoic acid [myskinrecipes.com]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID | 94333-62-7 [chemicalbook.com]

- 11. calpaclab.com [calpaclab.com]

- 12. guidechem.com [guidechem.com]

- 13. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

Safety and handling of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid

An In-depth Technical Guide to the Safe Handling of (R)-3-Amino-3-(thiophen-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Synthesis

Section 1: Compound Profile and Physicochemical Characteristics

Understanding the fundamental properties of a compound is the cornerstone of a sound safety assessment. (R)-3-Amino-3-(thiophen-3-yl)propanoic acid is a solid, non-volatile substance at standard temperature and pressure. Its structure, featuring a carboxylic acid group, an amine group, and a thiophene ring, dictates its reactivity and handling requirements. The zwitterionic potential of the amino acid structure influences its solubility and physical state.

| Property | Value (Predicted or from Analogs) | Source |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 208-210 °C | [2] |

| Boiling Point | 332.7 ± 32.0 °C (Predicted) | [2] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.48 ± 0.12 (Predicted) | [2] |

| Storage Temperature | 2-8°C, protect from light | [2][3] |

Section 2: Hazard Identification and Risk Assessment

Based on the GHS classifications of closely related analogs, (R)-3-Amino-3-(thiophen-3-yl)propanoic acid should be handled as a hazardous substance.[4] The primary risks are associated with direct contact and inhalation of airborne dust particles.

| Hazard Class | GHS Code | Description | Causality and Field Insights |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | While single-dose oral toxicity is moderate, accidental ingestion can lead to systemic effects. This classification necessitates strict prohibition of eating or drinking in the laboratory. |